molecular formula C6H11Cl2P B1585149 Cyclohexyldichlorophosphine CAS No. 2844-89-5

Cyclohexyldichlorophosphine

Cat. No.: B1585149
CAS No.: 2844-89-5
M. Wt: 185.03 g/mol
InChI Key: MJEQIIGWDHUZJW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyclohexyldichlorophosphine plays a significant role in biochemical reactions as a ligand in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The nature of these interactions involves the coordination of the phosphine ligand to the metal center of the catalyst, enhancing its reactivity and selectivity.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the activity of enzymes and proteins involved in these pathways. For example, this compound may alter the phosphorylation status of key signaling molecules, leading to changes in downstream signaling events and gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a ligand, binding to metal centers in enzymes and catalysts, thereby modulating their activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context and the nature of the interaction. Additionally, this compound can influence gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known to be sensitive to air and moisture, which can lead to its degradation over time . This degradation can impact its effectiveness in biochemical reactions and its overall stability. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced catalytic activity in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response, and exceeding this threshold may lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can affect metabolic flux by modulating the activity of key metabolic enzymes, potentially altering the levels of metabolites in different pathways . The specific metabolic pathways influenced by this compound depend on the context and the presence of other interacting molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its effective functioning in biochemical reactions and its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with other biomolecules and its overall effectiveness in modulating biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyldichlorophosphine can be synthesized through the radiation-thermal reaction of phosphorus trichloride with cyclohexane. This reaction is carried out under the simultaneous action of gamma radiation and heating at temperatures ranging from 150°C to 180°C. The reaction proceeds as a chain reaction, forming this compound preferentially .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled reaction of phosphorus trichloride with cyclohexane under specific temperature and radiation conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyldichlorophosphine undergoes various types of coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically involve the use of palladium or nickel catalysts, along with appropriate ligands and bases. The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .

Major Products Formed: The major products formed from these reactions include various substituted phosphines and phosphine oxides, which are valuable intermediates in organic synthesis and catalysis .

Scientific Research Applications

Chemistry: Cyclohexyldichlorophosphine is utilized in the preparation of diazaphospholine compounds and chiral phosphine ligands. These compounds are important in asymmetric synthesis and catalysis.

Biology and Medicine: In pharmaceutical and biomedical research, this compound-related compounds have been investigated for their potential antitumor activity.

Industry: this compound is used as a catalyst in annulation reactions, such as the phosphine-catalyzed [3+3] annulation of tert-butyl allylic carbonates and alkylidenemalononitriles, leading to the formation of cyclohexenes.

Mechanism of Action

The mechanism by which cyclohexyldichlorophosphine exerts its effects involves its role as a ligand in various coupling reactions. It facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which are essential for the coupling reactions .

Comparison with Similar Compounds

Comparison: Cyclohexyldichlorophosphine is unique in its ability to act as a versatile ligand in a wide range of coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

dichloro(cyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQIIGWDHUZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339694
Record name Cyclohexyldichlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2844-89-5
Record name Cyclohexyldichlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldichlorophosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

319 g (1.05 mol) of a 38 wgt % monocyclohexylphosphine solution in toluene was added dropwise at 25° C. to a suspension of 436 g PCl5 (2.1 mol) in 1 liter toluene. After the strongly exothermal reaction was complete, the reaction mixture was filtered using a reverse frit. 5 g orange colored solid matter remained behind. The clear solution (31P-NMR; δ P: 195 ppm, C6H11PCl2, 95 mol %) was distilled under vacuum.
[Compound]
Name
38
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319 g
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436 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the radiation-thermal method for synthesizing cyclohexyldichlorophosphine?

A1: The research article [] highlights a novel approach to synthesizing this compound using a radiation-thermal reaction between phosphorus trichloride and cyclohexane. This method utilizes gamma radiation from a cobalt-60 source alongside heating, leading to a chain reaction with significantly higher yields compared to traditional methods. [] The study demonstrates the effectiveness of this method by achieving radiation-chemical yields (G values) for this compound and hydrochloric acid ranging from 15 molecules per 100 eV at 100°C to 100 molecules per 100 eV at 170-180°C. [] This suggests that the radiation-thermal method could offer a more efficient and potentially scalable route for producing this compound.

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